molecular formula C10H16Cl2N2 B13563737 8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepinedihydrochloride

8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepinedihydrochloride

Cat. No.: B13563737
M. Wt: 235.15 g/mol
InChI Key: OUYDMVXUCMFSED-UHFFFAOYSA-N
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Description

8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepinedihydrochloride is a chemical compound that belongs to the benzodiazepine class Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepinedihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an ortho-diamine with a ketone or aldehyde, followed by cyclization to form the benzodiazepine ring. The reaction conditions often include the use of acidic or basic catalysts, and the process may require heating to facilitate the cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including precise temperature control, solvent selection, and catalyst usage to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepinedihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amines or other reduced forms. Substitution reactions typically result in the formation of new benzodiazepine derivatives with altered functional groups.

Scientific Research Applications

8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepinedihydrochloride has a wide range of applications in scientific research:

    Biology: The compound is investigated for its interactions with biological systems, including its binding to receptors and its effects on cellular processes.

    Medicine: Research explores its potential therapeutic uses, particularly in the treatment of neurological and psychiatric disorders.

    Industry: The compound is used in the development of new materials and chemical processes, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of 8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepinedihydrochloride involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects. The pathways involved include modulation of neurotransmitter release and alteration of neuronal excitability.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar sedative and anxiolytic properties.

    Lorazepam: Known for its potency and rapid onset of action.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepinedihydrochloride is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its methyl group at the 8-position and the tetrahydro configuration contribute to its unique binding affinity and efficacy compared to other benzodiazepines.

Properties

Molecular Formula

C10H16Cl2N2

Molecular Weight

235.15 g/mol

IUPAC Name

8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine;dihydrochloride

InChI

InChI=1S/C10H14N2.2ClH/c1-8-2-3-9-7-11-4-5-12-10(9)6-8;;/h2-3,6,11-12H,4-5,7H2,1H3;2*1H

InChI Key

OUYDMVXUCMFSED-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CNCCN2)C=C1.Cl.Cl

Origin of Product

United States

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